2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester
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Overview
Description
2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester is an organic compound with the molecular formula C9H7NO2S and a molecular weight of 193.226 g/mol Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester typically involves the reaction of thiophene derivatives with cyanoacetic acid or its esters under specific conditions. One common method involves the use of malononitrile and elemental sulfur in the presence of a base such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiophene ring is substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester can be compared with other thiophene derivatives, such as:
- 2-Cyano-3-thiophen-3-YL-acrylic acid ethyl ester
- 2-Cyano-3-(2,5-diethoxy-phenyl)-acrylic acid methyl ester
- 2-Cyano-3-(4-methoxy-phenyl)-acrylic acid methyl ester These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities . The unique combination of the cyano group and the thiophene ring in this compound contributes to its distinct properties and applications.
Properties
CAS No. |
29577-54-6 |
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Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,1H3/b7-5+ |
InChI Key |
CBDSDTBRTIZHFD-FNORWQNLSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CS1)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CS1)C#N |
Origin of Product |
United States |
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